![molecular formula C19H23N5O3 B4517977 N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4517977.png)
N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide
Übersicht
Beschreibung
N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C19H23N5O3 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.18008961 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Activity
- Carboxamide derivatives of benzo[b][1,6]naphthyridines, including those related to the specified compound, have been synthesized and tested for cytotoxic activity. These compounds demonstrated potent cytotoxicity against various cancer cell lines, including murine leukemia and human leukemia, with some showing IC(50) values less than 10 nM. They were also effective in vivo against colon tumors in mice (Deady et al., 2003).
Anticancer and Anti-inflammatory Applications
- Novel pyrazolopyrimidines derivatives, structurally similar to the specified compound, have been developed and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds showed significant cytotoxicity against various cancer cell lines, including HCT-116 and MCF-7 (Rahmouni et al., 2016).
Antioxidant, Antitumor, and Antimicrobial Activities
- Pyrazolopyridine derivatives, related to the specified compound, have been synthesized and evaluated for their antioxidant, antitumor, and antimicrobial activities. These compounds showed significant activity against liver and breast cancer cell lines, as well as against various bacterial strains (El‐Borai et al., 2013).
Novel Isoxazolines and Isoxazoles Synthesis
- The synthesis of novel isoxazolines and isoxazoles from derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one, which are structurally related to the specified compound, has been explored. These synthesized compounds were characterized for potential applications in chemical research (Rahmouni et al., 2014).
Synthesis of Heterocycles with Antimicrobial Activity
- Novel 1,2,4‐Oxadiazole heterocyclic compounds containing pyranopyridine-2-one moiety and related compounds have been synthesized. These compounds are expected to exhibit hypertensive activity and have potential applications in the development of new therapeutics (Kumar & Mashelker, 2007).
Insecticidal and Antibacterial Potential
- Pyrimidine linked pyrazole heterocyclic compounds, similar to the specified compound, have been synthesized and evaluated for their insecticidal and antibacterial potential. These compounds showed promising results against certain insect species and microorganisms (Deohate & Palaspagar, 2020).
Synthesis and Antibacterial Activity of Pyrano[2,3-d]pyrimidine-4-one–3-phenylisoxazole Hybrids
- A series of ethyl 2,7-dimethyl-4-oxo-5-phenyl-3-[(3-phenylisoxazol-5-yl)methyl]-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carboxylates were synthesized and showed good to excellent antibacterial activity against both Gram-positive and Gram-negative bacterial species (Kumar et al., 2017).
Amplification of Phleomycin
- Pyridinylpyrimidines with strongly basic side chains, related to the specified compound, have been synthesized and evaluated for their activity as amplifiers of phleomycin against Escherichia coli (Brown & Cowden, 1982).
Eigenschaften
IUPAC Name |
N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-5-[(6-methylpyridin-3-yl)oxymethyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-11-6-7-15(9-20-11)26-10-16-8-17(23-27-16)19(25)24(5)14(4)18-12(2)21-22-13(18)3/h6-9,14H,10H2,1-5H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVOXXLDSAVVGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OCC2=CC(=NO2)C(=O)N(C)C(C)C3=C(NN=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE](/img/structure/B4517902.png)
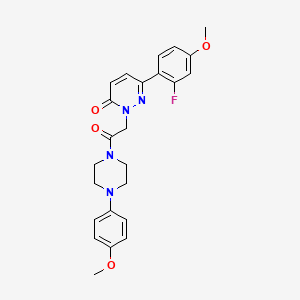
![3-(2-methyl-1,3-thiazol-4-yl)-7-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-2H-chromen-2-one](/img/structure/B4517915.png)
![3-{[2-(4-ethylphenoxy)propanoyl]amino}benzamide](/img/structure/B4517920.png)
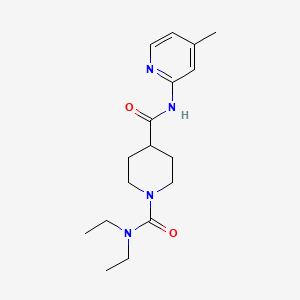
![N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-benzimidazole-5-carboxamide](/img/structure/B4517935.png)
![4-methoxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B4517938.png)
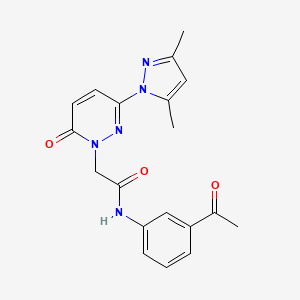
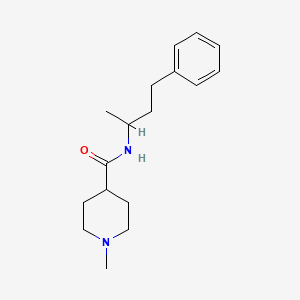
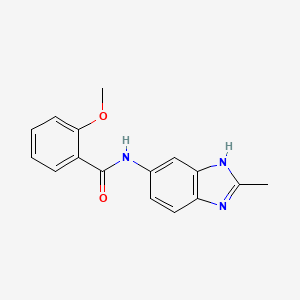
![1-ethyl-3-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B4517969.png)

![2-(6-bromo-1H-indol-1-yl)-N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B4517979.png)
![6-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]-N,N,2-TRIMETHYLPYRIMIDIN-4-AMINE](/img/structure/B4517983.png)
